

Application Notes and Protocols for Foretinib Administration in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of **Foretinib**, a multi-kinase inhibitor targeting c-MET and VEGFR2, in mouse xenograft models. The following protocols and data are compiled from various preclinical studies and are intended to serve as a detailed resource for designing and executing in vivo efficacy studies.

Data Presentation: Foretinib Dosing and Efficacy

The following tables summarize the quantitative data from various studies on the administration and efficacy of **Foretinib** in different mouse xenograft models.



Cell Line	Tumor Type	Mouse Strain	Foretin ib Dosag e	Admini stratio n Route	Vehicl e Solutio n	Treatm ent Sched ule	Tumor Growt h Inhibiti on	Refere nce
MDA- MB-231	Triple- Negativ e Breast Cancer	Nude	15 mg/kg/d ay	Oral Gavage	15% hydroxy propyl- β- cyclode xtrin aqueou s solution	Daily for 18 days	42.79 ± 8.52%	[1][2]
MDA- MB-231	Triple- Negativ e Breast Cancer	Nude	50 mg/kg/d ay	Oral Gavage	15% hydroxy propyl- β- cyclode xtrin aqueou s solution	Daily for 18 days	79.16 ± 4.58%	[1][2]
SKOV3i p1	Ovarian Cancer	Athymic Nude	30 mg/kg	Oral Gavage	1% hydroxy propyl methylc ellulose , 0.2% sodium lauryl sulfate	6 days/w eek for 21 days	86%	[3][4]
HeyA8	Ovarian Cancer	Athymic Nude	30 mg/kg	Oral Gavage	1% hydroxy propyl	6 days/w	71%	[3]



					methylc ellulose , 0.2% sodium lauryl sulfate	eek for 16 days		
MKN- 45	Gastric Cancer	Nude	6 mg/kg	Oral Gavage	1% hydroxy propyl methylc ellulose , 0.2% sodium lauryl sulfate, 98.8% water	Daily for 21 days	Not specifie d	[5]
MKN- 45	Gastric Cancer	Nude	10 mg/kg	Oral Gavage	1% hydroxy propyl methylc ellulose , 0.2% sodium lauryl sulfate, 98.8% water	Daily for 21 days	Not specifie d	[5]
MKN- 45	Gastric Cancer	Nude	30 mg/kg	Oral Gavage	1% hydroxy propyl methylc ellulose , 0.2% sodium lauryl	Every other day for 42 days	Not specifie d	[5]



					sulfate, 98.8% water			
B16F10	Melano ma	Not specifie d	30 mg/kg	Oral Gavage	0.9% normal saline	Not specifie d	64%	[6]
B16F10	Melano ma	Not specifie d	100 mg/kg	Oral Gavage	0.9% normal saline	Not specifie d	87%	[6]
ECC, HEC- 108, TEN	Endom etrial Cancer	Not specifie d	30 mg/kg	Oral Gavage	Not specifie d	Daily	Signific ant inhibitio n	[4]

Experimental ProtocolsPreparation of Foretinib for Oral Administration

Materials:

- Foretinib powder
- Vehicle solution (choose one based on experimental design):
 - 1% hydroxypropyl methylcellulose (HPMC) with 0.2% sodium lauryl sulfate (SLS) in sterile water.[5]
 - \circ 15% hydroxypropyl- β -cyclodextrin (HP β CD) in sterile water.[1][2]
 - 0.9% normal saline.[6]
- Sterile tubes
- Vortex mixer
- Sonicator (optional)



Protocol:

- Calculate the total amount of Foretinib and vehicle solution required for the entire study, accounting for the number of mice, dosage, and treatment duration.
- Weigh the required amount of Foretinib powder accurately.
- In a sterile tube, add the **Foretinib** powder.
- Add the chosen vehicle solution to the tube.
- Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.
- If necessary, sonicate the suspension for a short period to aid in dissolution, but be cautious to avoid degradation of the compound.
- Visually inspect the solution to ensure it is a uniform suspension before each administration.

Mouse Xenograft Model Establishment

Materials:

- Cancer cell line of interest (e.g., MDA-MB-231, MKN-45, SKOV3ip1)
- Appropriate cell culture medium and supplements
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel (optional, but recommended for some cell lines)
- Immunocompromised mice (e.g., athymic nude, NOD/SCID)
- Syringes and needles (e.g., 27-30 gauge)

Protocol:

Culture the cancer cells in their recommended medium until they reach 70-80% confluency.



- Harvest the cells by trypsinization and neutralize with complete medium.
- Centrifuge the cell suspension and wash the cell pellet with sterile PBS.
- Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration.[2] Keep the cell suspension on ice.
- Inject the cell suspension subcutaneously or orthotopically into the appropriate site of the immunocompromised mice. The number of cells to inject will vary depending on the cell line (see table below).
- Monitor the mice regularly for tumor formation.

Cell Line Number of Cells for Injection		Injection Site	Reference
MDA-MB-231	3 x 10^5 to 5 x 10^6	Mammary fat pad	[2][7]
MKN-45	1 x 10^6 to 5 x 10^6	Subcutaneous flank	[8][9]
SKOV3ip1	1 x 10^6	Intraperitoneal	[3]
HeyA8	1 x 10^6	Intraperitoneal	[3]

Administration of Foretinib by Oral Gavage

Materials:

- Prepared Foretinib suspension
- Oral gavage needles (flexible or rigid, appropriate size for mice)
- Syringes

Protocol:

Gently restrain the mouse.



- Measure the body weight of the mouse to calculate the correct volume of Foretinib suspension to administer.
- Draw the calculated volume of the well-vortexed **Foretinib** suspension into a syringe fitted with an oral gavage needle.
- Carefully insert the gavage needle into the mouse's esophagus, ensuring it does not enter the trachea.
- Slowly administer the **Foretinib** suspension.
- Return the mouse to its cage and monitor for any signs of distress.

Tumor Measurement and Efficacy Assessment

Materials:

- Calipers
- · Scale for mouse body weight

Protocol:

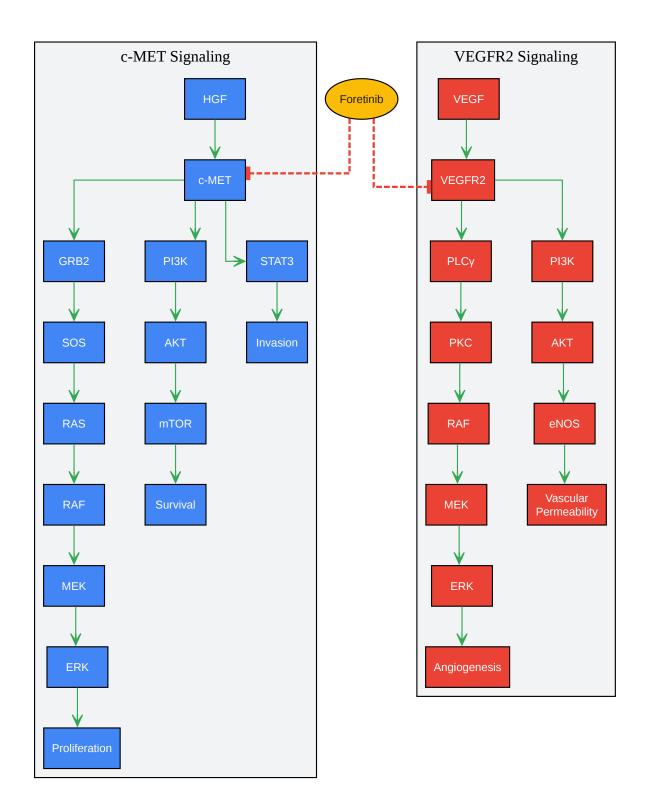
- Once tumors are palpable, begin measuring their dimensions using calipers at regular intervals (e.g., every 2-3 days).
- Measure the length (L) and width (W) of the tumor.
- Calculate the tumor volume using the formula: Volume = (L x W²) / 2.[1]
- Monitor the body weight of the mice throughout the study as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors.
- Weigh the excised tumors.
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.



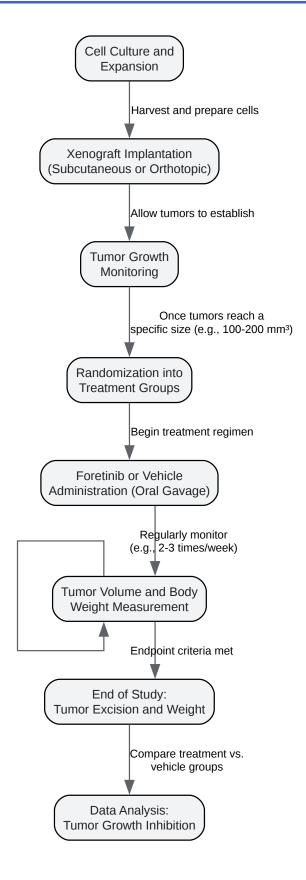
Visualizations Signaling Pathways Inhibited by Foretinib

Foretinib primarily exerts its anti-tumor effects by inhibiting the c-MET and VEGFR2 receptor tyrosine kinases.









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